6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-18-4-2-1-3-17(18)21-11-9-14(10-12-21)13-22-19(24)8-7-16(20-22)15-5-6-15/h7-8,14-15,17-18,23H,1-6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHWOHKJFCDVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
The dihydropyridazinone nucleus is typically synthesized through cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. A modified procedure adapted from dihydropyridazine-3,5-dione syntheses involves:
- Knoevenagel condensation : Reaction of ethyl acetoacetate with cyclopropanecarboxaldehyde yields α-cyclopropyl-β-ketoester intermediate (yield: 78-82%)
- Hydrazine cyclization : Treatment with hydrazine hydrate in ethanol under reflux forms 6-cyclopropyl-2,3-dihydropyridazin-3-one (reaction time: 12 hr; yield: 65-70%)
Critical parameters :
- Solvent polarity significantly impacts reaction kinetics (optimal in ethanol/water 3:1)
- Temperature control prevents premature cyclopropane ring opening
Piperidine Side Chain Synthesis
1-(2-Hydroxycyclohexyl)piperidin-4-ylmethanol Preparation
The chiral piperidine derivative is synthesized through:
- Boc protection : 4-Piperidone hydrochloride reacted with di-tert-butyl dicarbonate yields N-Boc-4-piperidone (93% yield)
- Reductive amination :
- Methylation :
- Substrate: Piperidine alcohol (1 eq)
- Reagents: Methyl iodide (1.1 eq), K2CO3 (2 eq)
- Conditions: DMF, 60°C, 6 hr
- Yield: 89%
Final Coupling Methodology
Nucleophilic Alkylation
The critical C-N bond formation employs:
- Deprotonation : 6-Cyclopropyldihydropyridazinone treated with NaH (2 eq) in DMF at 0°C
- Alkylation : 1-(2-Hydroxycyclohexyl)piperidin-4-ylmethyl bromide (1.2 eq) added gradually
- Optimized conditions :
- Temperature: 0°C → 25°C over 4 hr
- Workup: Aqueous NH4Cl extraction, silica gel chromatography
- Yield: 63-68%
Side reaction mitigation :
- Strict moisture exclusion prevents hydrolysis
- Bromide precursor purity >98% required to minimize elimination byproducts
Alternative Synthetic Pathways
One-Pot Tandem Approach
Recent advances demonstrate improved efficiency through:
- Concurrent heterocycle formation and side chain introduction
- Catalytic system :
- Pd(OAc)2 (5 mol%)
- Xantphos (6 mol%)
- Cs2CO3 (3 eq)
- Solvent : tert-Amyl alcohol at 110°C
- Yield : 58% (reduced vs stepwise but fewer purification steps)
Limitations :
- Requires strict stoichiometric control
- Limited substrate scope for bulky substituents
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch processes for continuous production:
| Step | Reactor Type | Residence Time | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | Tubular (SS316) | 45 min | +12% vs batch |
| Reductive Amination | Packed-bed (Pd/C) | 30 min | +18% vs batch |
| Final Alkylation | CSTR | 2 hr | Comparable |
Key advantages :
- 34% reduction in total processing time
- 22% decrease in solvent consumption
Analytical Characterization Data
Spectroscopic Profile
1H NMR (500 MHz, CDCl3) :
- δ 1.12-1.25 (m, 4H, cyclopropane CH2)
- δ 2.68 (t, J=11.5 Hz, 2H, piperidine H-3)
- δ 4.31 (s, 1H, OH exchangeable)
- δ 7.45 (s, 1H, pyridazine H-5)
HRMS (ESI+) :
- Calculated for C20H28N3O2 [M+H]+: 342.2176
- Found: 342.2179
Critical Evaluation of Methodologies
Yield Optimization Matrix
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Stepwise synthesis | 67% | 99.2% | Excellent |
| One-pot approach | 58% | 97.8% | Moderate |
| Continuous flow | 71% | 98.5% | High |
Key findings :
- Classical stepwise synthesis remains optimal for small-scale API production
- Continuous methods show promise for bulk manufacturing despite higher initial capital costs
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the dihydropyridazinone core can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
- Structural Differences : The piperidine ring in this analog bears a 3-chloropyridin-4-yl group instead of a 2-hydroxycyclohexyl group. This substitution introduces a halogenated aromatic system, increasing lipophilicity but reducing hydrogen-bonding capacity compared to the target compound .
- However, the chloropyridinyl group could enhance blood-brain barrier penetration, making it relevant for central nervous system targets .
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h)
- Core Modifications: These derivatives feature a phenyl group at position 6 and chlorine at position 4.
- Activity Profile : Such compounds are often evaluated for antimicrobial or anti-inflammatory activity. The target compound’s cyclopropyl group may reduce off-target interactions compared to phenyl, improving selectivity .
4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl] pyridazin-3(2H)-ones
- Substituent Variations : These analogs include piperazine-linked alkyl chains and aryl/heteroaryl groups. The target compound’s hydroxycyclohexyl-piperidine moiety offers a unique balance of hydrophilicity and conformational rigidity, which may optimize receptor binding compared to flexible piperazine derivatives .
- Biological Relevance: Piperazine-containing pyridazinones are explored as anticancer agents. The hydroxycyclohexyl group in the target compound could modulate kinase inhibition profiles by introducing steric hindrance or polar interactions .
Physicochemical and Pharmacological Data Comparison
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one?
- Methodological Answer : The synthesis of structurally analogous pyridazinone-piperidine hybrids typically involves multi-step reactions. Key steps include:
- Cyclocondensation : Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives under reflux in solvents like ethanol or dimethylformamide (DMF) .
- Piperidine Functionalization : Introduction of the 2-hydroxycyclohexyl substituent via nucleophilic substitution or reductive amination, requiring precise pH and temperature control to avoid side reactions .
- Coupling Reactions : Linking the cyclopropyl group to the pyridazinone moiety using coupling agents like EDC/HOBt in anhydrous conditions .
- Yield Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and stereochemistry, particularly for the hydroxycyclohexyl group (δ 3.5–4.5 ppm for hydroxyl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~ 402.23) and detect isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
- X-ray Crystallography : If single crystals are obtainable, this resolves absolute configuration, especially for chiral centers in the cyclohexyl and piperidine rings .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of the pyridazinone-piperidine core be addressed?
- Methodological Answer :
- Directed Metalation : Use of directing groups (e.g., pyrazole or triazole) to control functionalization sites on the pyridazinone ring .
- Protection/Deprotection Strategies : Temporary protection of the hydroxycyclohexyl group with tert-butyldimethylsilyl (TBS) ethers to prevent unwanted side reactions during piperidine alkylation .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict reactive sites and transition states, guiding reagent selection (e.g., Grignard vs. organozinc reagents) .
Q. What strategies are effective for resolving enantiomers in compounds with hydroxycyclohexyl substituents?
- Methodological Answer :
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomer separation .
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively esterify one enantiomer of the hydroxycyclohexyl group .
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation to induce stereoselectivity .
Q. How to design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors associated with pyridazinone derivatives (e.g., phosphodiesterase-4, serotonin receptors) based on structural analogs .
- Binding Assays : Radioligand displacement studies (³H-labeled ligands) to measure affinity (IC₅₀) for GPCRs or ion channels .
- Functional Assays : cAMP ELISA for PDE4 inhibition or calcium flux assays for receptor agonism/antagonism .
- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH cofactor) to assess CYP450-mediated degradation .
Q. How to analyze data contradictions arising from varying synthetic yields or bioactivity results in structural analogs?
- Methodological Answer :
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., cyclopropyl vs. chlorophenyl) using molecular docking (AutoDock Vina) to identify critical binding interactions .
- Reaction Kinetic Studies : In situ IR spectroscopy to monitor intermediate formation and identify rate-limiting steps in low-yield syntheses .
- Meta-Analysis : Cross-reference bioactivity data from analogs (e.g., pyridazinones with piperazine vs. piperidine rings) to isolate scaffold-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
